(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
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Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been well studied due to their importance as bioactive scaffolds . A general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The synthesis of imidazole derivatives often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial step in the synthesis of imidazole derivatives is often the formation of an imine, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives and Biological Evaluation : One study details the synthesis of various derivatives similar in structure, focusing on their antioxidant and antimicrobial activities. The research involves synthesizing compounds through reactions of dimethyl-1H-benzoimidazole-carbohydrazide with aldehydes, yielding Schiff’s bases, further reacted to produce target compounds evaluated for their biological activities. This process indicates the compound's potential for creating derivatives with significant biological applications, such as antimicrobial and antioxidant agents (Bassyouni et al., 2012).
Optical Properties for Material Science : Another research effort focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their optical properties. These properties were studied in relation to their chemical structures, revealing absorption and emission spectra that suggest applications in material science, specifically as low-cost emitters for optical applications (Volpi et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interactions of this compound would depend on its structure and the nature of its target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The specific pathways affected by this compound would depend on its target and mode of action.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would depend on
Future Directions
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives makes them a rich source of chemical diversity for the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-10-11-25-16-12-13(6-7-19-16)17(23)22-9-8-21-15-5-3-2-4-14(15)20-18(21)22/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYBTJWWIIICHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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